2-[furan-2-ylmethyl-[(2-nitrophenyl)methyl]amino]-N-phenylacetamide
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Overview
Description
2-[furan-2-ylmethyl-[(2-nitrophenyl)methyl]amino]-N-phenylacetamide is a complex organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry
Preparation Methods
The synthesis of 2-[furan-2-ylmethyl-[(2-nitrophenyl)methyl]amino]-N-phenylacetamide typically involves multiple steps, starting with the preparation of the furan ring. One common method involves the radical bromination of the methyl group of a precursor compound using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride (CCl4) under reflux conditions . The brominated intermediate is then converted into the corresponding phosphonate using triethyl phosphite at elevated temperatures. Subsequent reactions with various aldehydes and desilylation steps yield the final compound .
Chemical Reactions Analysis
2-[furan-2-ylmethyl-[(2-nitrophenyl)methyl]amino]-N-phenylacetamide undergoes several types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form various oxygenated derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-[furan-2-ylmethyl-[(2-nitrophenyl)methyl]amino]-N-phenylacetamide involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antibacterial and antifungal effects. The furan ring’s reactivity also plays a role in its biological activities .
Comparison with Similar Compounds
2-[furan-2-ylmethyl-[(2-nitrophenyl)methyl]amino]-N-phenylacetamide can be compared with other furan derivatives, such as:
Nitrofurantoin: Known for its antibacterial properties, particularly against urinary tract infections.
Furazolidone: Used as an antibacterial and antiprotozoal agent.
Properties
Molecular Formula |
C20H19N3O4 |
---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
2-[furan-2-ylmethyl-[(2-nitrophenyl)methyl]amino]-N-phenylacetamide |
InChI |
InChI=1S/C20H19N3O4/c24-20(21-17-8-2-1-3-9-17)15-22(14-18-10-6-12-27-18)13-16-7-4-5-11-19(16)23(25)26/h1-12H,13-15H2,(H,21,24) |
InChI Key |
CMVXDUZFKKRYCX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CN(CC2=CC=CC=C2[N+](=O)[O-])CC3=CC=CO3 |
Origin of Product |
United States |
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